Mass Spectrometric Distinction: +3 Da Mass Shift Enables Specific Detection Without Interference
Methylboronic acid pinacol ester-d3 exhibits a +3 Da mass shift relative to the non-deuterated parent compound (C7H15BO2, MW 142.00 g/mol) due to replacement of three methyl hydrogens with deuterium . This shift is critical for stable isotope dilution LC–MS/MS, where the internal standard must co-elute with the analyte while being distinguishable by mass spectrometry [1]. In contrast, the non-deuterated analog (MW 142.00) cannot be used as an internal standard because it would be indistinguishable from the target analyte in the mass spectrometer [2]. The +3 Da shift ensures baseline separation of the analyte and internal standard MS signals, a prerequisite for accurate quantification in complex biological matrices [1].
| Evidence Dimension | Mass shift relative to unlabeled methylboronic acid pinacol ester |
|---|---|
| Target Compound Data | +3 Da (from C7H15BO2 to C7H12D3BO2) |
| Comparator Or Baseline | Methylboronic acid pinacol ester (CAS 94242-85-0): MW 142.00 g/mol |
| Quantified Difference | Mass difference = 3.02 Da |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) LC–MS |
Why This Matters
The +3 Da mass shift enables the deuterated compound to function as an ideal internal standard in LC–MS/MS, whereas the non-deuterated analog is unusable for this purpose.
- [1] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? 2025. View Source
- [2] Restek. Choosing an Internal Standard. 2015. View Source
